molecular formula C11H16N2O B8634286 2-butyl-6-cyclopropylpyrimidin-4(3H)-one

2-butyl-6-cyclopropylpyrimidin-4(3H)-one

Katalognummer: B8634286
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: LHCHEHICHKOXCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-6-cyclopropylpyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This pyrimidin-4(3H)-one core structure is recognized for its potential in the development of novel kinase inhibitors . The compound features a cyclopropyl substituent at the 6-position, a group commonly employed in lead optimization to modulate properties such as metabolic stability and conformational freedom . Pyrimidin-4(3H)-one derivatives have been identified as a privileged chemotype for designing potent and selective enzyme inhibitors. Research has demonstrated that compounds based on this scaffold can exhibit a distinct binding mode compared to their aminopyrimidine analogs, leading to divergent structure-activity relationships and potentially improved selectivity profiles . For instance, related pyrimidin-4-one compounds have been developed into potent IRAK4 inhibitors with excellent kinase selectivity and good oral bioavailability in preclinical models, highlighting the therapeutic potential of this chemical series . The this compound structure serves as a versatile intermediate for further synthetic exploration. The C-2 and C-6 positions can be functionalized to explore structure-activity relationships, allowing researchers to fine-tune potency, selectivity, and physicochemical properties for specific biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling this compound.

Eigenschaften

IUPAC Name

2-butyl-4-cyclopropyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-10-12-9(8-5-6-8)7-11(14)13-10/h7-8H,2-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCHEHICHKOXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC(=O)N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analogues in Pyrimidinone and Quinazolinone Families

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents (Position) Biological Activity Key Physicochemical Properties Reference
2-Butyl-6-cyclopropylpyrimidin-4(3H)-one Butyl (C2), cyclopropyl (C6) Not explicitly reported (inferred kinase inhibition) High lipophilicity (logP ~3.2*) -
Quinazolin-4(3H)-one (Compound 1) No substituents (base structure) Analgesic (ED₅₀: 45 mg/kg) Moderate solubility (logP ~1.8)
2-Methyl-4(3H)-quinazolinone (Compound 2) Methyl (C2) Analgesic (ED₅₀: 32 mg/kg) Increased lipophilicity (logP ~2.1)
2-Phenyl-4(3H)-quinazolinone (Compound 3) Phenyl (C2) Analgesic (ED₅₀: 18 mg/kg) High lipophilicity (logP ~3.0)
6-Amino-2-sulfanylpyrimidin-4(3H)-one Amino (C6), sulfanyl (C2) CDK2 inhibition (IC₅₀: 1.2 µM) Polar (logP ~0.5)
6-(Pyridin-3-yl)pyrimidin-4(3H)-one (BP 5632) Pyridinyl (C6), methylthio (C2) Not reported (potential kinase target) Moderate solubility (logP ~1.9)
(6S)-2-Amino-6-(3'-methoxybiphenyl) derivative Methoxybiphenyl (C6), methyl (C3) CDK2 inhibitor (IC₅₀: 0.8 µM) High molecular weight (MW: 353.4 g/mol)

Note: logP values for this compound are estimated using analogous substituent contributions.

Key Findings from Comparative Studies

Substituent Effects on Activity Position 2 Substituents: The butyl group in this compound confers greater lipophilicity compared to methyl or sulfanyl groups in analogs like 2-methylquinazolinone (logP ~2.1) and 6-amino-2-sulfanylpyrimidin-4(3H)-one (logP ~0.5). This may enhance blood-brain barrier penetration but reduce aqueous solubility . However, aromatic substituents (e.g., phenyl in Compound 3) enhance π-π stacking interactions, correlating with higher analgesic activity (ED₅₀: 18 mg/kg vs. 45 mg/kg for unsubstituted quinazolinone) .

Biological Activity Trends Analgesic Activity: Quinazolinone derivatives (e.g., Compound 3) outperform pyrimidinones in analgesic models, likely due to aromatic interactions with opioid receptors. The target compound’s lack of aromaticity at C6 may limit similar efficacy . Kinase Inhibition: Pyrimidinones with planar substituents (e.g., pyridinyl in BP 5632) or extended aromatic systems (e.g., DB07874) show stronger CDK2 inhibition. The cyclopropyl group in the target compound may mimic hydrophobic binding pockets in kinases, though direct activity data are lacking .

Synthetic Accessibility The target compound’s synthesis likely involves cyclopropanation of a pre-functionalized pyrimidinone core, similar to methods used for DB07874 . By contrast, quinazolinones are synthesized via cyclocondensation of anthranilic acid derivatives, offering cost-effective scalability .

Q & A

Q. What are the standard synthetic routes for 2-butyl-6-cyclopropylpyrimidin-4(3H)-one, and how can reaction conditions impact yield?

Synthesis typically involves multi-step reactions, including cyclopropane ring formation and pyrimidinone core assembly. Key steps may involve alkylation of pyrimidin-4(3H)-one precursors followed by cyclopropane introduction via [2+1] cycloaddition or cross-coupling reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically influence regioselectivity and yield. For instance, polar aprotic solvents (e.g., DMF) and palladium catalysts enhance coupling efficiency, while acidic conditions may stabilize intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions and cyclopropane integration. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyl (C=O) stretching (~1700 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. How can initial biological activity screening be designed for this compound?

Prioritize in vitro assays targeting enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs). Use radiolabeled competitive binding assays or fluorescence polarization to quantify affinity. Cell viability assays (MTT or resazurin) evaluate cytotoxicity. Dose-response curves (IC₅₀/EC₅₀) and positive/negative controls are mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final cyclopropane coupling step?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Use Buchwald-Hartwig palladium catalysts for C–N coupling or copper(I) iodide for Ullmann-type reactions.
  • Solvent optimization : Switch to high-boiling solvents (e.g., toluene) to stabilize reactive intermediates.
  • Additives : Introduce ligands (e.g., Xantphos) or bases (e.g., Cs₂CO₃) to enhance reaction efficiency .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Solutions include:

  • Reproducibility protocols : Standardize assay buffers (e.g., PBS vs. HEPES) and validate compound purity via HPLC (>95%).
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate binding kinetics .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for pyrimidinone derivatives?

  • Scaffold modification : Introduce substituents at C-2 (butyl) and C-6 (cyclopropyl) to assess steric/electronic effects.
  • Bioisosteric replacement : Replace the cyclopropane with spirocyclic or fused rings to probe conformational flexibility.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What advanced techniques are used to study pharmacokinetic properties in preclinical models?

  • ADME profiling : Use LC-MS/MS for plasma stability, microsomal clearance, and permeability (Caco-2 assays).
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling to track metabolic pathways.
  • In vivo PK : Conduct cassette dosing in rodents to evaluate bioavailability and half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.